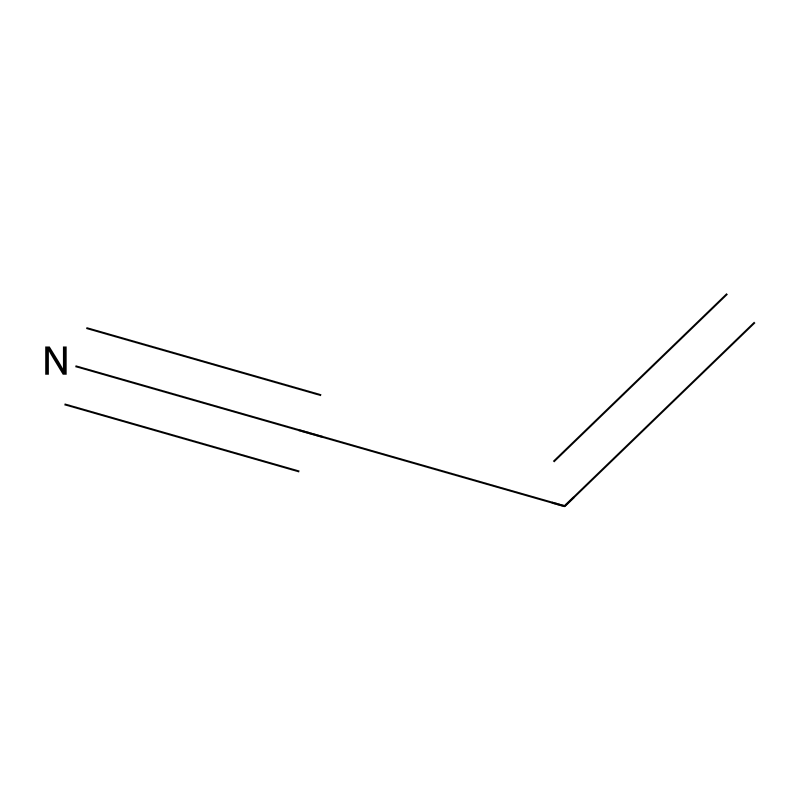

Acrylonitrile

CH2=CH-CN

H2C(CH)CN

C3H3N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=CH-CN

H2C(CH)CN

C3H3N

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.40 M

In water, 7.45X10+4 mg/L at 25 °C

Very soluble in ethanol, acetone, benzene, ether

Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene.

SOL IN DIMETHYLSULFOXIDE, DIMETHYLACETAMIDE, DIMETHYLFORMAMIDE

SOL IN MALEIC ANHYDRIDE, NITRILES, NITROPHENOLS, ETHYLENE CARBONATE, HOT BUTYROLACTONE; INSOL IN ALC, ACETONE, BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER

Solubility in water, g/100ml at 20 °C: 7

7%

Synonyms

Canonical SMILES

Precursor for Polymer Synthesis

Acrylonitrile is a versatile building block for various polymers widely used in scientific research. One prominent example is its role in the synthesis of acrylonitrile butadiene styrene (ABS) resin. ABS is a common thermoplastic known for its strength, impact resistance, and ease of processing. Researchers utilize ABS in various applications, including the fabrication of microfluidic devices for biological studies [].

Another crucial application lies in the production of polyacrylonitrile (PAN). PAN is a high-performance fiber known for its excellent thermal stability and mechanical properties. Researchers employ PAN as a precursor material for the development of carbon fibers, which have numerous applications in aerospace engineering and composite materials due to their high strength-to-weight ratio [].

Organic Chemistry Research

Acrylonitrile's reactive nature, due to the presence of both a cyano (C≡N) and a vinyl (CH₂=CH-) group, makes it a valuable reagent in organic synthesis. Researchers utilize acrylonitrile in various reactions, including Diels-Alder cycloadditions for the formation of complex organic molecules. Additionally, its electrophilic nature allows it to participate in Michael additions, a fundamental reaction for creating carbon-carbon bonds in organic molecules.

Material Science Applications

The unique properties of acrylonitrile, such as its ability to form strong hydrogen bonds, make it a potential candidate for developing novel materials with specific functionalities. Scientific research explores the use of acrylonitrile in the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels have potential applications in drug delivery and tissue engineering [].

Acrylonitrile is an organic compound with the molecular formula CH₂CHCN and a structure characterized by a vinyl group (−CH=CH₂) linked to a nitrile group (−C≡N). It appears as a colorless or slightly yellow liquid with a pungent odor reminiscent of garlic or onions. This compound is highly volatile and flammable, with a boiling point of approximately 77°C and a freezing point of -82°C. Its solubility in water is moderate at about 7.35 mL per 100 mL at 20°C, while it is highly soluble in organic solvents like acetone and diethyl ether .

Acrylonitrile is a hazardous compound with several safety concerns:

- Toxicity: Exposure can occur through inhalation, ingestion, or skin contact. It is a suspected carcinogen and can cause respiratory problems, nervous system damage, and irritation of the eyes and skin [, ].

- Flammability: Highly flammable liquid with a risk of explosion when its vapors mix with air [].

- Reactivity: Can react violently with strong acids or bases [].

Safety Measures

Stringent safety protocols are crucial for handling acrylonitrile, including proper ventilation, personal protective equipment (PPE), and adherence to designated storage and disposal procedures [].

Data

The International Agency for Research on Cancer (IARC) classifies acrylonitrile as "probably carcinogenic to humans" based on sufficient evidence in animals []. The National Institute for Occupational Safety and Health (NIOSH) recommends an occupational exposure limit of 2 ppm (parts per million) as an 8-hour time-weighted average (TWA) [].

- Cyanoethylation: Reacts with protic nucleophiles such as alcohols and amines to form specialty chemicals.

- Hydrolysis: Can be hydrolyzed to produce acrylamide.

- Hydrogenation: Converts acrylonitrile to propionitrile.

- Diels-Alder Reactions: Acts as a dienophile in cycloaddition reactions .

The production process primarily involves the catalytic ammoxidation of propylene with ammonia and oxygen, yielding acrylonitrile along with by-products like hydrogen cyanide and acetonitrile .

Acrylonitrile exhibits significant biological activity, particularly toxicity. It can be absorbed through inhalation or skin contact, leading to systemic effects. Acute exposure may result in symptoms like respiratory distress and neurological impairment due to the release of cyanide during metabolism. Long-term exposure is associated with increased cancer risks, particularly for workers in industries handling this compound .

The most common method for synthesizing acrylonitrile is the SOHIO process, which involves:

- Reactants: Propylene, ammonia, and air.

- Conditions: The reaction occurs at temperatures between 400°C and 510°C under pressure.

- Catalysts: Bismuth phosphomolybdate or similar catalysts are used to facilitate the reaction.

- By-products: Hydrogen cyanide and acetonitrile are produced alongside acrylonitrile .

Other historical methods include the catalytic addition of hydrogen cyanide to acetylene and dehydration of ethylene cyanohydrin .

Acrylonitrile is primarily used in manufacturing:

- Acrylic Fibers: Such as Orlon for textiles.

- Plastics: Including Acrylonitrile butadiene styrene and styrene-acrylonitrile copolymers.

- Adhesives and Coatings: Due to its excellent bonding properties.

- Chemical Intermediates: In the production of various specialty chemicals .

These applications highlight its versatility across different industries including textiles, automotive, construction, and consumer goods.

Research indicates that acrylonitrile interacts with various biological systems. Its toxicity profile suggests that it can inhibit cytochrome oxidase due to cyanide release during metabolism. This inhibition can lead to cellular asphyxiation and other metabolic disruptions. Furthermore, acrylonitrile's reactive vinyl groups can deplete glutathione levels in cells, contributing to liver damage and other toxic effects .

Catalytic Ammoxidation of Propylene (SOHIO Process)

The Standard Oil of Ohio (SOHIO) process remains the dominant industrial methodology for acrylonitrile production, accounting for approximately 90% of global manufacturing capacity [1] [2] [3]. This vapor-phase catalytic ammoxidation process represents a paradigm of selective oxidation catalysis, combining propylene, ammonia, and oxygen over bismuth phosphomolybdate-based catalysts under carefully controlled conditions.

The fundamental reaction proceeds according to the stoichiometry:

C₃H₆ + NH₃ + 1.5O₂ → C₃H₃N + 3H₂O (ΔH = -515 kJ/mol) [1]

| Parameter | Range/Value | Optimal Value |

|---|---|---|

| Temperature (°C) | 400-510 | 450 |

| Pressure (atm gauge) | 0.3-2.0 | 1.0-1.5 |

| Residence Time (seconds) | 2-20 | 3-8 |

| Ammonia/Propylene Molar Ratio | 1.1:1 | 1.1:1 |

| Air/Propylene Molar Ratio | 8.1:1 | 8.1:1 |

| Reactor Type | Fluidized Bed | Fluidized Bed |

| Superficial Gas Velocity (m/s) | 0.2-0.5 | 0.3 |

| Catalyst Particle Size (μm) | <40 | 20-40 |

The process utilizes fluidized bed reactors containing typically 75 tons of catalyst with particle sizes below 40 micrometers [4]. Operating temperatures range from 400 to 510°C, with optimal performance achieved around 450°C [1] [5] [6]. The reactor operates at near-atmospheric pressure with slight overpressure to maintain fluidization conditions while favoring acrylonitrile formation over higher-order side reactions [4].

Reaction Mechanism and Kinetic Studies

The ammoxidation mechanism proceeds through a complex six-electron redox process involving lattice oxygen activation, propylene chemisorption, and sequential hydrogen abstraction steps [7]. Comprehensive kinetic investigations have revealed that the rate-determining step is the initial hydrogen abstraction from the methyl group of propylene, exhibiting an apparent activation energy of approximately 114-120 kJ/mol [8] [9].

The mechanistic pathway involves:

Propylene Activation: Initial adsorption and activation on bismuth-molybdenum active sites, involving abstraction of a hydrogen atom from the methyl group to form an allyl intermediate [8] [9]

Allyl Intermediate Formation: The resulting allyl species stabilizes as an allyl alkoxide, which serves as the precursor for both acrylonitrile and acrolein formation [9]

Nitrogen Insertion: Ammonia adsorbed on under-coordinated bismuth cations undergoes insertion into the allyl intermediate to form allylamine species [9]

Sequential Dehydrogenation: Further hydrogen abstraction from the allylamine intermediate leads to acrylonitrile formation [9]

Catalyst Reoxidation: Lattice oxygen transport from reoxidation sites to active centers maintains the catalytic cycle [7]

| Reaction Step | Activation Energy (kJ/mol) | Temperature Dependence | Rate Expression Order |

|---|---|---|---|

| Propylene Activation (Rate-limiting) | 114-120 | Strong | First order in propylene |

| Allyl Intermediate Formation | 68-75 | Moderate | Zero order in NH₃ |

| Nitrogen Insertion | 85-95 | Moderate | Half order in O₂ |

| Final Hydrogen Abstraction | 132-145 | Strong | First order in intermediate |

| Catalyst Reoxidation | 45-55 | Weak | First order in O₂ |

Quantum mechanical studies using density functional theory have provided detailed insights into the energetics of each elementary step [8] [9]. The rate-limiting initial hydrogen abstraction exhibits significant sensitivity to catalyst composition and structure, with imido groups (Mo=NH) demonstrating enhanced activity compared to oxo groups (Mo=O) for hydrogen abstraction processes [8].

The oxygen consumption rate demonstrates independence from propylene and ammonia concentrations, indicating that lattice oxygen diffusion through the catalyst structure controls the overall redox cycle [10]. This observation supports the Mars-van Krevelen mechanism, where lattice oxygen serves as the oxidizing agent rather than gaseous oxygen directly participating in the reaction [7].

Catalyst Design and Performance Optimization

The design of bismuth molybdate-based catalysts represents a sophisticated balance of redox properties, structural stability, and active site accessibility. Traditional SOHIO catalysts employ bismuth phosphomolybdate (BiPMo₁₂O₄₀) as the primary active phase, often modified with iron, nickel, cobalt, and alkali promoters to enhance performance [11] [12].

| Catalyst Type | Key Components | Propylene Conversion (%) | Acrylonitrile Selectivity (%) | Operating Temperature (°C) |

|---|---|---|---|---|

| Bismuth Phosphomolybdate (Traditional) | BiPMo₁₂O₄₀ | 95-98 | 80-85 | 400-510 |

| Mo-Bi-Fe-Sb-Ni-K Based | Mo-Bi-Fe-Sb-Ni-Na/K | 98 | 85.9 | 380-500 |

| Enhanced Bismuth Molybdate | Bi₂Mo₃O₁₂ + promoters | 75-95 | 85-90 | 400-450 |

| Commercial AcryloMax™ | Multi-metal oxide on SiO₂ | 90-95 | 82-87 | 420-480 |

Advanced catalyst formulations incorporate multiple metal components to achieve optimal performance. The Mo-Bi-Fe-Sb-Ni-K system demonstrates exceptional activity, achieving 98% propylene conversion with 85.9% acrylonitrile selectivity [12]. The empirical formula for optimized catalysts follows the composition PqRrMoacBiᵇFeᶜSbᵈNiᵉOᶠ, where precise atomic ratios are critical for achieving high selectivity [12].

Recent developments in catalyst design focus on mesostructural approaches, where bismuth molybdate nanocrystals are epitaxially attached to molybdenum oxide nanobelts [13] [14]. This architecture creates strongly interactive interfaces that enhance catalytic activity through lattice distortion and improved electron transfer properties [13]. The turnover frequency for such mesostructured catalysts exceeds conventional formulations by approximately two orders of magnitude [14].

Forced dynamic operation represents an emerging optimization strategy, where alternating reaction and regeneration phases allow catalyst breathing cycles [15] [16]. This approach achieves up to 30% enhancement in acrylonitrile production compared to continuous operation by optimizing lattice oxygen replenishment [16] [17].

The role of promoter elements extends beyond simple activity enhancement to include:

- Iron and Nickel: Enhance electron conductivity and facilitate lattice oxygen mobility [12]

- Antimony: Provides additional redox sites and improves propylene activation [12]

- Alkali Metals (K, Na): Modify surface basicity and influence ammonia adsorption characteristics [12]

- Phosphorus: Stabilizes the molybdate structure and prevents sintering [11]

Catalyst preparation methods significantly influence final performance, with spray-drying techniques producing optimal particle size distributions and surface area characteristics [11]. The resulting secondary particle structure contains uniformly distributed metal oxide phases with controlled porosity to balance reactant accessibility with mechanical stability [18].

Alternative Feedstock Utilization (Propane-based Processes)

The economic incentive to utilize propane as an alternative feedstock has driven extensive research into propane ammoxidation technologies. The price differential between propylene and propane, typically exceeding 300 USD per ton, makes propane-based processes economically attractive despite technical challenges [19].

| Process Type | Feedstock | Acrylonitrile Yield (%) | Main Byproducts | Temperature (°C) |

|---|---|---|---|---|

| SOHIO Propylene Ammoxidation | Propylene | 80-83 | Acetonitrile, HCN | 400-510 |

| Propane Ammoxidation (Mo-V-Nb-Te-O) | Propane | 60-70 | Acetonitrile, HCN, Propylene | 400-450 |

| Renewable Route (3-HP based) | 3-Hydroxypropionic Acid | 98 | Water, Ethanol | 260-315 |

| Alternative Propane Process | Propane | 64-79 | Acetonitrile, HCN | 380-500 |

Propane ammoxidation employs multi-component molybdenum-vanadium-niobium-tellurium oxide catalysts (Mo-V-Nb-Te-O) containing orthorhombic M1 and pseudohexagonal M2 phases [20] [21]. The M1 phase demonstrates capability for direct propane activation and conversion to acrylonitrile, while the M2 phase exhibits higher activity for propylene ammoxidation, creating synergistic effects in mixed-phase systems [20].

The reaction pathway involves either direct propane ammoxidation or sequential propane dehydrogenation followed by propylene ammoxidation. Kinetic studies indicate approximately 57% probability for the propylene intermediate pathway versus 43% for direct propane conversion [20]. This mechanistic duality reflects the multifunctional nature of the Mo-V-Nb-Te-O catalyst system.

Asahi Kasei Corporation has successfully commercialized propane ammoxidation technology, retrofitting existing acrylonitrile production lines to accommodate propane feedstock [19]. The process achieves acrylonitrile yields of 60-70% at propane conversions up to 60%, with maximum yields observed at approximately 673 K [20].

Alternative catalyst systems for propane ammoxidation include vanadium-antimony oxide formulations with rutile structure [19]. These catalysts demonstrate different mechanistic behavior, with Sb₃O-Sb₅ surface sites responsible for rate-limiting hydrogen abstraction and nitrogen insertion [7]. The antimony-based systems require careful optimization of V/Sb ratios to achieve acceptable activity while maintaining selectivity.

Byproduct Management and Circular Economy Approaches

The SOHIO process generates significant quantities of valuable byproducts that require sophisticated separation and recovery strategies to maximize economic value and minimize environmental impact. The primary byproducts include hydrogen cyanide, acetonitrile, and ammonium sulfate, each presenting distinct challenges and opportunities for valorization [22] [23].

| Byproduct | Typical Concentration (wt%) | Recovery Method | Commercial Value | Environmental Impact |

|---|---|---|---|---|

| Hydrogen Cyanide (HCN) | 2-4 | Distillation/Stripping | High (Chemical intermediate) | High toxicity |

| Acetonitrile | 3-6 | Extractive Distillation | Medium (Solvent applications) | Moderate toxicity |

| Ammonium Sulfate | 5-8 | Crystallization | Low (Fertilizer) | Low impact |

| Carbon Oxides | 1-3 | Incineration/Venting | None (Waste disposal) | Air pollution |

| Unreacted Propylene | 5-15 | Recycle to reactor | High (Feedstock recycle) | Minimal |

Hydrogen Cyanide Recovery and Utilization

Hydrogen cyanide represents the most valuable byproduct, serving as a critical intermediate for methyl methacrylate, adiponitrile, and various pharmaceutical compounds [24]. The typical acrylonitrile to hydrogen cyanide ratio ranges from 2:1 to 9:1, depending on process conditions and catalyst formulation [24].

Recovery involves multi-stage distillation systems operating under carefully controlled pH conditions to prevent hydrogen cyanide polymerization [23]. The process utilizes:

Quench Towers: Rapid cooling of reactor effluent with sulfuric acid solution to neutralize ammonia and dissolve water-soluble components [23]

Absorption Columns: Water-based absorption to separate nitriles from non-condensable gases [23]

Recovery Distillation: Separation of acetonitrile and water from acrylonitrile and hydrogen cyanide mixture [23]

Hydrogen Cyanide Stripping: Final purification to produce commercial-grade hydrogen cyanide [23]

Acetonitrile Purification and Applications

Acetonitrile recovery employs extractive distillation with water as the entrainer to achieve high-purity solvent-grade material [25] [26]. The crude acetonitrile typically contains 25-85% acetonitrile along with water, hydrogen cyanide, and various organic impurities [25].

The purification process involves:

- Azeotropic Distillation: Multiple-pressure distillation to break acetonitrile-water azeotrope [26]

- Ion Exchange Treatment: Acidic resin treatment to remove trace impurities for high-performance liquid chromatography applications [25]

- Vacuum Distillation: Final purification under reduced pressure to prevent thermal degradation [25]

Waste Minimization Strategies

Modern acrylonitrile plants implement comprehensive waste minimization strategies focusing on reactor design optimization and improved separation efficiency [22] [27]. Key approaches include:

Reactor Optimization: Minimizing backmixing to reduce byproduct formation through plug-flow reactor design principles [22] [28]

Process Intensification: Integration of reaction and separation steps to improve overall efficiency [29]

Wastewater Treatment: Advanced membrane technologies for cyanide removal from process wastewater [30]

Gas Membrane Systems: Enhanced hydrogen cyanide recovery using selective membrane separation [30]

The optimization of reactor conditions significantly influences waste generation patterns. Minimum acetonitrile production favors low residence times, high to moderate temperatures, and minimal backmixing [22] [28]. Conversely, hydrogen cyanide minimization requires low residence times, reduced temperatures, and plug-flow conditions [28].

Circular Economy Integration

Contemporary acrylonitrile production increasingly emphasizes circular economy principles through:

- Byproduct Valorization: Converting waste streams into valuable chemical intermediates [29]

- Process Integration: Coupling acrylonitrile production with downstream polymerization processes [29]

- Renewable Feedstock Integration: Incorporating bio-based intermediates like glycerol-derived acrolein [29] [31]

- Carbon Fiber Recycling: Developing processes to recover acrylonitrile from end-of-life carbon fiber composites [32]

Recent developments in renewable acrylonitrile production from 3-hydroxypropionic acid demonstrate potential for achieving 98% yields while eliminating hydrogen cyanide formation [33] [34] [35]. This approach utilizes titanium dioxide catalysts for dehydration and nitrilation reactions, offering improved safety profiles and simplified purification requirements [36] [37].

Purity

Physical Description

Liquid

COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR.

Colorless to pale-yellow liquid with an unpleasant odor.

Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]

Color/Form

Colorless to pale-yellow liquid

WHITE FIBER

XLogP3

Exact Mass

Boiling Point

77.3 °C

77.2 °C

77 °C

171°F

Flash Point

-5 °C (23 °F) - closed cup

32 °F(0 °C)(open cup)

-1 °C c.c.

30°F

Vapor Density

1.83 (Air = 1)

Relative vapor density (air = 1): 1.8

Density

0.8007 at 25 °C

1.14-1.17

Relative density (water = 1): 0.8

0.81

LogP

log Kow = 0.25

0.25

Odor

Sweet odor

Irritating odor

Unpleasant odor

Onion, garlic, pungent

Appearance

Melting Point

-83.5 °C

-83.51 °C

-84 °C

-116°F

Storage

UNII

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-.

Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats.

Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile.

Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.

Vapor Pressure

108.49 mmHg

109 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 11.0

83 mmHg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.

Other CAS

25014-41-9

63908-52-1

Associated Chemicals

Acrylonitrile-Cellulose Copolymer;37243-36-0

Wikipedia

Biological Half Life

Use Classification

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Fire Hazards -> Carcinogens, Teratogens, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

OBTAINED BY POLYMERIZING ACRYLONITRILE.

General Manufacturing Information

All other chemical product and preparation manufacturing

Organic fiber manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

2-Propenenitrile: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Fumigant formulations containing acrylonitrile with names Acrylon, Carbacryl, Fumigrain, Ventox, and ENT-54 are no longer manufactured in the United States.

Neat acrylonitrile is generally stabilized against polymerization with trace levels of hydroquinone monomethyl ether and water.

... CAN BE DRY SPUN, OWING TO ITS SOLUBILITY IN SOME SOLVENTS ... RESULTANT FIBERS (ORLON, CRYLOR, DRALON) HAVE MECHANICAL STRENGTH WHICH CAN REACH 50 KG/SQ MM ... .

... MAY ALSO BE WET-SPUN BY EXTRUDING JETS FROM SPINNERETS INTO COAGULATING BATH CONTAINING GLYCEROL. FIBERS ARE STRETCHED & ARE EITHER MARKETED AS FILAMENT YARN OR ARE CUT UP INTO STAPLE FIBER.

... ORLON PROSTHESIS WAS EXAMINED OVER 2 YR AFTER SURGICAL INTERVENTION, & APPEARED PRACTICALLY INTACT.

HAS BEEN TESTED AS SOIL CONDITIONER. CHEMICALLY INERT.

For more General Manufacturing Information (Complete) data for POLYACRYLONITRILE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 37; Procedure: gas chromatography using a nitrogen/phosphorus detector; Analyte: acrylonitrile; Matrix: air; Detection Limit: overall procedure 0.01 ppm (0.026 mg/cu m); reliable quantitation limit 0.3 ppm (0.66 mg/cu m).

Method: EPA-EAD 603; Procedure: gas chromatography with flame ionization detection; Analyte: acrylonitrile; Matrix: municipal and industrial discharges; Detection Limit: 0.5 ug/L.

Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: acrylonitrile; Matrix: water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Acrylonitrile (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Acrylonitrile was determined in blood & urine of workers by headspace GC on chromosorb 102 with nitrogen as carrier gas. Detection limit was 0.05 ug/mL; std deviation was 5%.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Isolate from alkalies and oxidizing materials. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Outside or detached storage is preferred. Do not store uninhibited acrylonitrile.

Interactions

Rats chronically exposed to acrylonitrile (ACN) have shown a dose-dependent increase in the incidence of astrocytomas in the brain. The mechanism(s) by which ACN induces cancer in rodents has not been established. ACN does not appear to be directly genotoxic in the brain and thus a nongenotoxic mode of action has been proposed. Inhibition of gap junctional intercellular communication (GJIC) has been shown to be a property of many nongenotoxic carcinogens. The present study examined the effects of ACN on GJIC in a rat astrocyte transformed cell line, DI TNC1 cells (a target cell for ACN carcinogenicity) and primary cultured hepatocytes (a nontarget cell for ACN carcinogenicity). ACN inhibited GJIC in rat astrocytes in a dose-dependent manner. Inhibition of GJIC was observed following 2 h treatment with 0.10 mmol/L and 1.00 mmol/L ACN. However, in primary cultured hepatocytes, ACN exposed did not result in inhibition of GJIC even after 48 h of continued treatment. In the astrocytes, GJIC inhibition plateaued after 4 h of treatment and remained blocked throughout the entire experimental period examined. Inhibition of GJIC in DI TNC1 cells was reversed by removal of ACN from the culture medium after 4 or 24 h of treatment. Cotreatment of astrocytes with vitamin E reduced the effect of ACN-induced inhibition of GJIC. Similarly, inhibition of GJIC was prevented by treatment with 2-oxothiazolidine-4-carboxylic acid (OTC), a precursor of glutathione synthesis. Decreasing cellular glutathione by treatment with buthionine sulfoxamine alone (without ACN) did not affect GJIC in astrocytes. Collectively, these results demonstrate that treatment with ACN caused a selective inhibition of GJIC in rat DI TNC1 astrocytes (the target cell type), but not in rat hepatocytes (a nontarget tissue). Inhibition of GJIC in astrocytes was reversed by treatment with antioxidants and suggests a potential role for oxidative stress in ACN-induced carcinogenesis.

Some of the more striking expressions of toxicity are the tremors and seizures observed approximately 100 min after exposure of rats to an acutely toxic dose of acrylonitrile (AN). ... For AN, at least two chemical entities could produce these toxic effects, namely the parent AN molecule, the metabolically-released cyanide, or both. Which of these two agents is responsible for each of the symptoms of acute intoxication is not known. To help dissect the toxicity, it was anticipated that an effective inhibitor of the oxidative metabolism of AN to cyanide could help ... to understand which toxic symptoms might be associated with each agent. Three inhibitors of oxidative metabolism were tested, namely SKF-525A, 1-benzylimidazole and metyrapone and one alternative substrate, ethanol. As compared to SKF-525A and metyrapone, both 1-benzylimidazole and ethanol were highly effective in reducing blood cyanide levels to insignificant levels in rats treated with an LD90 dose of AN. In addition, both agents abolished the early seizure activity, suggesting that this first phase of seizures is due to cyanide and not the parent molecule. 1-Benzylimidazole did not prevent the severe clonic convulsive phase preceding death, suggesting that these terminal convulsions are due to the toxic effects of the parent AN molecule. The CNS depressant ethanol was only partially effective in attenuating the terminal convulsions. None of these agents affected the incidence of AN-induced mortality, clearly establishing that, even in the absence of cyanide, the parent AN molecule is acutely toxic. The partial effectiveness of ethanol suggested that anticonvulsants might be of benefit. Both phenobarbital and phenytoin protected rats from both the early and terminal convulsions, while valproic acid was ineffective. These effects were not related to a reduction in blood cyanide levels but rather due to their inherent anticonvulsant activity.

Hydrogen cyanide and carbon monoxide enhance acrylonitrile toxicity in experimental animals.

... For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Dates

Brominated flame retardants extraction from waste electrical and electronic equipment-derived ABS using supercritical carbon dioxide

Layla Gripon, Imane Belyamani, Benoît Legros, Karine Seaudeau-Pirouley, Eric Lafranche, Laurent CauretPMID: 34218064 DOI: 10.1016/j.wasman.2021.06.020

Abstract

Persistent organic pollutants such as brominated flame retardants represent a major problem in the end-of-life of polymer materials. This study investigates the extraction of brominated flame retardants (BFR) from real waste electrical and electronic equipment (WEEE) using supercritical carbon dioxide (sc-CO). Sc-CO

is a non-toxic solvent which possesses intermediate properties between liquids and gases which confer it high diffusivity and solubility. A batch of WEEE-derived acrylonitrile-butadienestyrene (ABS) was first characterized to determine its bromine and BFR composition which was found to be four times higher than the regulation limit set in 2019. Then, different parameters of the sc-CO

process such as temperature, pressure, granulometry and the use of a co-solvent were studied to estimate the effect of each one on the BFR extraction efficiency. With the view to determine the recyclability of the treated polymer, the impact of the extraction process on the polymer material was also studied by Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) and Size Exclusion Chromatography (SEC). The extraction process performed on <500 µm particle size sample at 40 °C and 500 bars during 6 h and using ethanol as a co-solvent allowed to remove 43.5 ± 0.9% of bromine, which was the maximum extraction rate obtained. Sc-CO

extraction was found to be an efficient technique to remove tetrabromobisphenol A (TBBPA) but the tested conditions did not allow to remove enough polybromodiphenylethers (PBDE) to satisfy the regulation. Sc-CO

process seems to be a promising pre-treatment method prior to mechanical recycling as no degradation effect on the polymer matrix was observed.

The dissipation behavior, household processing factor and risk assessment for cyenopyrafen residues in strawberry and mandarin fruits

Yanjie Li, Jiabin Xu, Xueping Zhao, Hongmei He, Changpeng Zhang, Zhiheng ZhangPMID: 33964657 DOI: 10.1016/j.foodchem.2021.129925

Abstract

A modified QuEChERS method for determining cyenopyrafen in strawberries, mandarins and their processed products was established with a good linearity (R> 0.9981), accuracy (recoveries of 83% to 111%) and precision (relative standard deviations of 0.9% to 14%). The limit of quantification (LOQ) was 0.01 mg/kg. Field results showed that the half-lives of cyenopyrafen were 6.8 and 11.8 d in strawberry and mandarin respectively, and that the final residues were within established maximum residue limits (MRLs). The household processing factors (PFs) for cyenopyrafen residues in strawberry and mandarin fruits were also studied: residues increased in strawberry jam (PF 1.51) and mandarin juice (1.31) but decreased in strawberries (0.58) and mandarin pulp (<0.17) after washing and peeling, respectively. A risk assessment showed that the risk from long-term dietary exposures to cyenopyrafen was 73.73%, indicating that consuming these products was unlikely to present a public health concern.

Preparation and Characterization of Wood-Plastic Nanocomposites Based on Acrylonitrile-Butadiene-Styrene

Guixin Zhang, Yanyan Zhang, Jun Yang, Shijuan Li, Weihong GuoPMID: 33691875 DOI: 10.1166/jnn.2021.19326

Abstract

The new wood-plastic nanocomposites (WPC) based on acrylonitrile-butadiene-styrene (ABS) resin was successfully blended with ABS and poplar flour (PF) through a HAAKE rheomix. The mechanical properties of nanocomposites, except for flexural modulus, were reduced after increasing the PF content. SEM photos show the reduction resulting from weak interfacial adhesion between the PF phase and ABS phase. Higher PF content leads to a low thermal stability and a high water absorption ratio. Different coupling agents (CA) were employed to improve the compatibility between PF and ABS. The results suggest that ABS-g-MAH is more effective than POE-g-MAH, EVA and SEBS. Maleic anhydride (MA) was blendedwith PF and ABS as the reactive compatibilizer and mechanical properties of nanocomposites were improved except impact strength.

Household tobacco smoke exposure and acrylonitrile metabolite levels in a US pediatric sample

Shannon Kindilien, Elle GoldbergPMID: 33609751 DOI: 10.1016/j.etap.2021.103616

Abstract

This study seeks to determine if members of a pediatric (<18 years) sample who have high levels of the urinary volatile organic compound (VOC) metabolite of acrylonitrile, N-Acetyl-S-(2-cyanoethyl)-l-cysteine (CYMA), are significantly more likely to be living in a household with indoor tobacco smoke exposure. A weighted logistic regression was used to compare pediatric participants in the highest quartile of CYMA levels (≥ 4.56 ng/mL) with those whose CYMA levels were not in the highest quartile. 411 pediatric participants were identified in the NHANES data for analysis. Those in the highest quartile of recorded CYMA values were more likely to be living with active indoor smokers (69.35 %) than those who were not in the highest quartile (32.72 %). Having one indoor smoker (adjusted-OR: 2.53, 95 % CI: 1.01-6.34) or 2+ indoor smokers (adjusted-OR: 4.25, 95 % CI: 1.84-9.81) were both associated with a pediatric participant having a CYMA value in the highest quartile.New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells

Eva Schaller, Andi Ma, Lisa Chiara Gosch, Adrian Klefenz, David Schaller, Nils Goehringer, Leonard Kaps, Detlef Schuppan, Andrea Volkamer, Rainer Schobert, Bernhard Biersack, Bianca Nitzsche, Michael HöpfnerPMID: 33668139 DOI: 10.3390/ijms22052243

Abstract

New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models. Four out of the 14 derivatives were shown to inhibit hepatoma cell proliferation at (sub-)micromolar concentrations with ICvalues below that of the clinically relevant multikinase inhibitor sorafenib, which served as a reference. Colony formation assays as well as primary in vivo examinations of hepatoma tumors grown on the chorioallantoic membrane of fertilized chicken eggs (CAM assay) confirmed the excellent antineoplastic efficacy of the new derivatives. Their mode of action included an induction of apoptotic capsase-3 activity, while no contribution of unspecific cytotoxic effects was observed in LDH-release measurements. Kinase profiling of cancer relevant protein kinases identified the two 3-aryl-2-(thien-2-yl)acrylonitrile derivatives

and

as (multi-)kinase inhibitors with a preferential activity against the VEGFR-2 tyrosine kinase. Additional bioinformatic analysis of the VEGFR-2 binding modes by docking and molecular dynamics calculations supported the experimental findings and indicated that the hydroxy group of

might be crucial for its distinct inhibitory potency against VEGFR-2. Forthcoming studies will further unveil the underlying mode of action of the promising new derivatives as well as their suitability as an urgently needed novel approach in HCC treatment.

How Neural Crest Transcription Factors Contribute to Melanoma Heterogeneity, Cellular Plasticity, and Treatment Resistance

Anja Wessely, Theresa Steeb, Carola Berking, Markus Vincent HepptPMID: 34071193 DOI: 10.3390/ijms22115761

Abstract

Cutaneous melanoma represents one of the deadliest types of skin cancer. The prognosis strongly depends on the disease stage, thus early detection is crucial. New therapies, including BRAF and MEK inhibitors and immunotherapies, have significantly improved the survival of patients in the last decade. However, intrinsic and acquired resistance is still a challenge. In this review, we discuss two major aspects that contribute to the aggressiveness of melanoma, namely, the embryonic origin of melanocytes and melanoma cells and cellular plasticity. First, we summarize the physiological function of epidermal melanocytes and their development from precursor cells that originate from the neural crest (NC). Next, we discuss the concepts of intratumoral heterogeneity, cellular plasticity, and phenotype switching that enable melanoma to adapt to changes in the tumor microenvironment and promote disease progression and drug resistance. Finally, we further dissect the connection of these two aspects by focusing on the transcriptional regulators MSX1, MITF, SOX10, PAX3, and FOXD3. These factors play a key role in NC initiation, NC cell migration, and melanocyte formation, and we discuss how they contribute to cellular plasticity and drug resistance in melanoma.Acute acrylonitrile exposure inhibits endogenous H

Bobo Yang, Wenjun Zhao, Changsheng Yin, Yu Bai, Suhua Wang, Guangwei Xing, Fang Li, Jinsong Bian, Michael Aschner, Jiyang Cai, Haifeng Shi, Rongzhu LuPMID: 33486070 DOI: 10.1016/j.tox.2021.152685

Abstract

Hydrogen sulfide (HS) as the third gasotransmitter molecule serves various biological regulatory roles in health and disease. Acrylonitrile (AN) is a common occupational toxicant and environmental pollutant, causing brain and liver damage in mammals. The biotransformation of AN is dependent-upon reduced glutathione (GSH), cysteine and other sulfur-containing compounds. However, the effects of AN on the endogenous H

S biosynthesis pathway have yet to be determined. Herein, we demonstrated that a single exposure to AN (at 25, 50, or 75 mg/kg for 1, 6 or 24 h) decreased the endogenous H

S content and H

S-producing capacity in a dose-dependent manner, both in the cerebral cortex and liver of rats in vivo. In addition, the inhibitory effects of AN (1, 2.5, 5, 10 mM for 12 h) on the H

S content and/or the expression of H

S-producing enzymes were also found both in primary rat astrocytes and rat liver cell line (BRL cells). Impairment in the H

S biosynthesis pathway was also assessed in primary rat astrocytes treated with AN. It was found that inhibition of the cystathionine-β-synthase (CBS)/3-mercaptopyruvate sulfurtransferase (3-MPST)-H

S pathway with the CBS inhibitor or 3-MPST-targeted siRNA significantly increased the AN-induced (5 mM for 12 h) cytotoxicity in astrocytes. In turn, CBS activation or 3-MPST overexpression as well as exogenous NaHS supplementation significantly attenuated AN-induced cytotoxicity. Taken together, endogenous H

S biosynthesis pathway was disrupted in rats acutely exposed to AN, which contributes to acute AN neurotoxicity in primary rat astrocytes.